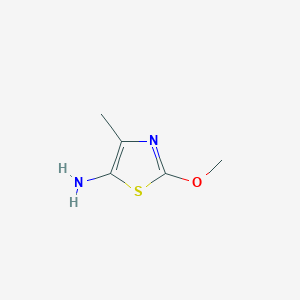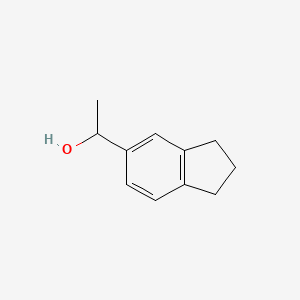
2-Methoxy-4-methyl-1,3-thiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-methyl-1,3-thiazol-5-amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring structure, which contribute to their unique chemical properties
Métodos De Preparación
The synthesis of 2-Methoxy-4-methyl-1,3-thiazol-5-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxy-4-methylthiazole with an amine source under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Methoxy-4-methyl-1,3-thiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Methoxy-4-methyl-1,3-thiazol-5-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-methyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Methoxy-4-methyl-1,3-thiazol-5-amine can be compared with other thiazole derivatives, such as:
2-Methyl-4-phenyl-1,3-thiazole: Known for its antimicrobial properties.
2-Amino-4-methyl-1,3-thiazole: Studied for its potential as an anti-inflammatory agent.
Propiedades
Fórmula molecular |
C5H8N2OS |
|---|---|
Peso molecular |
144.20 g/mol |
Nombre IUPAC |
2-methoxy-4-methyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C5H8N2OS/c1-3-4(6)9-5(7-3)8-2/h6H2,1-2H3 |
Clave InChI |
JZDZEFSOCZOBAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)


![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)




![3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)
